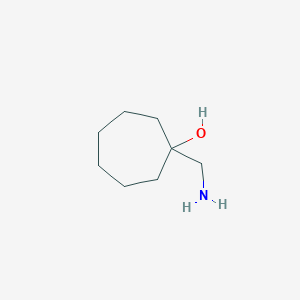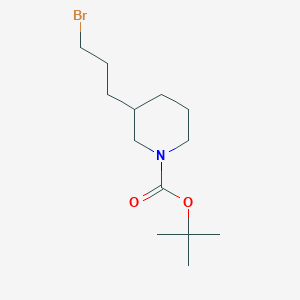![molecular formula C14H20N2O B1288098 1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone CAS No. 886361-39-3](/img/structure/B1288098.png)
1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone is a heterocyclic compound that is presumed to have applications in the pharmaceutical industry, given the general importance of such structures in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been explored for their potential uses in drug research and development.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves starting materials that are known to be active pharmaceutical ingredients. For instance, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone was carried out using 4-chlorophenol as a starting material. This suggests that the synthesis of this compound would likely involve similar strategic selection of starting materials and intermediates that are conducive to pharmaceutical applications .
Molecular Structure Analysis
Quantum chemical calculations are crucial for understanding the molecular structure of compounds like this compound. Analyses such as ionization potential, electron affinity, chemical hardness, and electronegativity provide insight into the reactivity and stability of the molecule. The use of DFT/B3LYP methods with various basis sets allows for the optimization of structural parameters, including bond lengths and angles, which are essential for predicting the behavior of the molecule under different conditions .
Chemical Reactions Analysis
The reactivity of a compound can be assessed through local reactivity descriptors such as Fukui functions and global electrophilicity, which have been calculated for related compounds. These parameters help predict how a molecule like this compound might behave in chemical reactions, including its potential as a pharmaceutical agent. The effects of substituents on the benzene ring, such as amino and acetyl groups, are also crucial in determining the compound's reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined through experimental and computational methods. For related compounds, vibrational frequencies have been measured and compared with calculated frequencies to ensure accuracy. NMR studies provide information on the electronic environment of the molecule, which is important for understanding its physical properties and reactivity. Additionally, properties such as magnetic susceptibility and thermodynamic properties over a range of temperatures have been determined, which could be relevant for the compound .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into related heterocyclic compounds and their synthesis reveals a broad interest in developing new pharmaceuticals and materials with potential antimicrobial properties. For instance, the study by Wanjari et al. explores the synthesis of compounds with antimicrobial activity using heterocyclic backbones similar to 1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone. Such research underlines the significance of synthetic chemistry in creating molecules that could serve as the basis for developing new antimicrobials (Wanjari, 2020).
Catalysis and Carbon Dioxide Utilization
The catalytic applications of compounds derived from imines, showcasing how similar chemical structures can be utilized in converting carbon dioxide into valuable amino acid derivatives, highlight the role of synthetic organic chemistry in addressing environmental concerns. Gordon et al. reported on using Cu(II)-photocatalyzed reactions to achieve this transformation, demonstrating the relevance of such compounds in sustainable chemistry practices (Gordon et al., 2022).
Advanced Material Synthesis
Research into the synthesis and characterization of novel materials, such as Schiff base methacrylate polymers, indicates a growing interest in utilizing organic compounds for material science applications. These materials exhibit promising thermal behavior, dielectric properties, and potential antimicrobial activity, showcasing the versatility of organic compounds in creating advanced materials with tailored properties (Solmaz et al., 2021).
Antiviral and Anticancer Research
Compounds structurally related to this compound have also been explored for their potential antiviral and anticancer activities. Studies such as that by Attaby et al. delve into the synthesis of heterocyclic compounds with the aim of discovering new therapeutics for combating viral infections and cancer, highlighting the importance of such compounds in medicinal chemistry (Attaby et al., 2006).
Mechanism of Action
properties
IUPAC Name |
1-[2-amino-5-(4-methylpiperidin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-7-16(8-6-10)12-3-4-14(15)13(9-12)11(2)17/h3-4,9-10H,5-8,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBDGMABMHFSQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594706 |
Source


|
| Record name | 1-[2-Amino-5-(4-methylpiperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-39-3 |
Source


|
| Record name | 1-[2-Amino-5-(4-methylpiperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)





![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)



![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)
